molecular formula C30H30ClN2+ B13746936 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium CAS No. 287194-09-6

2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium

Cat. No.: B13746936
CAS No.: 287194-09-6
M. Wt: 454.0 g/mol
InChI Key: XSOZUSVDJUJPQT-UHFFFAOYSA-N
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Description

2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium is a complex organic compound characterized by its unique structure, which includes a quinolinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinolinium core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the cyclohexenylidene moiety: This can be done through aldol condensation or similar reactions.

    Final assembly: The final step involves coupling the various fragments under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The exact pathways involved can vary depending on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinolinium derivatives: These compounds share the quinolinium core and may have similar electronic properties.

    Chloro-substituted compounds: Compounds with similar chloro groups may undergo similar chemical reactions.

Uniqueness

2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

287194-09-6

Molecular Formula

C30H30ClN2+

Molecular Weight

454.0 g/mol

IUPAC Name

2-[2-[2-chloro-3-[2-(1-methyl-3,4-dihydroquinolin-2-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-1-methylquinolin-1-ium

InChI

InChI=1S/C30H30ClN2/c1-32-26(18-14-22-8-3-5-12-28(22)32)20-16-24-10-7-11-25(30(24)31)17-21-27-19-15-23-9-4-6-13-29(23)33(27)2/h3-6,8-9,12-14,16-18,20-21H,7,10-11,15,19H2,1-2H3/q+1

InChI Key

XSOZUSVDJUJPQT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C2CCCC(=C2Cl)C=CC3=[N+](C4=CC=CC=C4C=C3)C)CCC5=CC=CC=C51

Origin of Product

United States

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